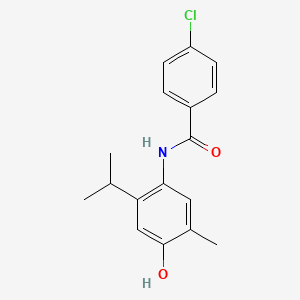
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is of significant interest in the field of organic chemistry due to its unique structure and potential applications in materials science and pharmaceuticals. Its synthesis and analysis involve advanced organic synthesis techniques and structural characterization methods.
Synthesis Analysis
The synthesis of related quinolinedione compounds involves multistep organic reactions, starting from basic aromatic compounds and utilizing cyclization reactions to form the quinoline core. Various derivatives have been synthesized to explore the effects of different substituents on the quinoline nucleus, indicating a broad interest in optimizing the synthesis routes for these compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of similar quinolinedione compounds has been determined using X-ray diffraction techniques, revealing the presence of monoclinic crystal systems and specific conformations of the dihydropyridine ring. The intermolecular hydrogen bonding plays a crucial role in stabilizing the structure of these compounds (Xiang-Shan Wang et al., 2006).
Chemical Reactions and Properties
Quinolinedione derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo reactions such as nitration, bromination, and cyclization, indicating their versatility in organic synthesis. The specific reactions and properties of these compounds are dependent on the substituents attached to the quinoline nucleus, demonstrating the importance of functional group modifications (Mcomie et al., 1970).
Physical Properties Analysis
The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by the nature of the substituents. Studies involving DFT and TD-DFT calculations provide insights into the spectroscopic characterization, molecular structure, and physical properties of these compounds. These analyses help in understanding the behavior of quinolinedione derivatives in different environments and their potential applications (Wazzan et al., 2016).
Chemical Properties Analysis
Quinolinedione derivatives exhibit a range of chemical properties, including reactivity towards electrophilic and nucleophilic agents. Their electronic structure, determined through spectroscopic methods and computational studies, plays a crucial role in their chemical behavior. The presence of electron-donating and electron-withdrawing groups significantly affects their reactivity, highlighting the importance of molecular design in developing new quinolinedione-based materials and pharmaceuticals (Patel et al., 2022).
Applications De Recherche Scientifique
Photophysical Properties
Research has shown that derivatives of quinoline, including compounds with complex structures similar to the compound , have been studied for their photophysical behaviors. For example, synthesized quinoline derivatives exhibited significant photophysical properties, including dual emissions and large Stokes shifts, indicating their potential application in fluorescence spectroscopy and as fluorophores in material sciences (Padalkar & Sekar, 2014).
Anticancer Activity
Several studies have focused on the anticancer properties of quinoline derivatives. Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been designed and synthesized, showing potent cytotoxicity against various tumor cell lines. These compounds, including those structurally related to the queried compound, induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).
Material Science Applications
In material science, the compound and its derivatives have been explored for their utility in organic electronics, including organic light-emitting diodes (OLEDs). For instance, novel 1,8-naphthalimide derivatives, which share a structural motif with the queried compound, have been synthesized and showed potential as standard-red light-emitting materials for OLED applications, indicating the versatility of quinoline derivatives in electronic materials (Luo et al., 2015).
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)14-4-3-5-16(24)8-14/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJSSIFTANOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)